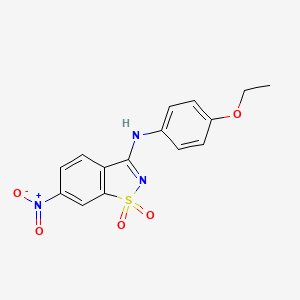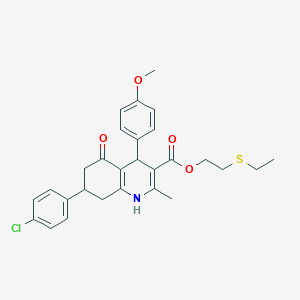![molecular formula C19H24N2O2 B5229125 3-[1-(2,5-dimethoxybenzyl)-2-piperidinyl]pyridine](/img/structure/B5229125.png)
3-[1-(2,5-dimethoxybenzyl)-2-piperidinyl]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[1-(2,5-dimethoxybenzyl)-2-piperidinyl]pyridine, also known as ABT-594, is a synthetic compound that has been extensively studied for its potential as a painkiller. It was first synthesized in 1996 by Abbott Laboratories and has since been the subject of numerous scientific studies.
作用机制
3-[1-(2,5-dimethoxybenzyl)-2-piperidinyl]pyridine acts as an agonist at both nicotinic acetylcholine receptors (nAChRs) and α3β4 subtypes of nAChRs. This leads to the release of several neurotransmitters, including dopamine, serotonin, and norepinephrine. The release of these neurotransmitters is thought to be responsible for the analgesic effects of 3-[1-(2,5-dimethoxybenzyl)-2-piperidinyl]pyridine.
Biochemical and Physiological Effects:
3-[1-(2,5-dimethoxybenzyl)-2-piperidinyl]pyridine has been shown to produce a variety of biochemical and physiological effects. It has been shown to increase levels of dopamine, serotonin, and norepinephrine in the brain, which may be responsible for its analgesic effects. 3-[1-(2,5-dimethoxybenzyl)-2-piperidinyl]pyridine has also been shown to produce antinociceptive effects in animal models of pain, indicating its potential as a painkiller.
实验室实验的优点和局限性
3-[1-(2,5-dimethoxybenzyl)-2-piperidinyl]pyridine has several advantages as a tool for studying pain. It has been shown to be effective in a variety of animal models of pain, indicating its potential as a painkiller. 3-[1-(2,5-dimethoxybenzyl)-2-piperidinyl]pyridine is also selective for nAChRs, which may make it a useful tool for studying the role of these receptors in pain. However, 3-[1-(2,5-dimethoxybenzyl)-2-piperidinyl]pyridine has several limitations as well. It has a short half-life, which may make it difficult to use in some experiments. Additionally, 3-[1-(2,5-dimethoxybenzyl)-2-piperidinyl]pyridine has been shown to produce some side effects, including nausea and vomiting.
未来方向
There are several future directions for research on 3-[1-(2,5-dimethoxybenzyl)-2-piperidinyl]pyridine. One area of interest is the development of more selective nAChR agonists, which may have fewer side effects than 3-[1-(2,5-dimethoxybenzyl)-2-piperidinyl]pyridine. Another area of interest is the potential use of 3-[1-(2,5-dimethoxybenzyl)-2-piperidinyl]pyridine in combination with other painkillers, which may enhance its analgesic effects. Additionally, further research is needed to better understand the mechanisms underlying the analgesic effects of 3-[1-(2,5-dimethoxybenzyl)-2-piperidinyl]pyridine, which may lead to the development of more effective painkillers.
合成方法
The synthesis of 3-[1-(2,5-dimethoxybenzyl)-2-piperidinyl]pyridine involves several steps, including the reaction of 2,5-dimethoxybenzaldehyde with piperidine to form the corresponding imine. The imine is then reduced to the amine using sodium borohydride, followed by reaction with 3-chloropyridine to form 3-[1-(2,5-dimethoxybenzyl)-2-piperidinyl]pyridine. The final product is purified using chromatography techniques.
科学研究应用
3-[1-(2,5-dimethoxybenzyl)-2-piperidinyl]pyridine has been extensively studied for its potential as a painkiller. It has been shown to be effective in a variety of animal models of pain, including neuropathic pain, inflammatory pain, and acute pain. 3-[1-(2,5-dimethoxybenzyl)-2-piperidinyl]pyridine has also been tested in human clinical trials, with promising results. It has been shown to be effective in treating chronic pain conditions such as osteoarthritis and neuropathic pain.
属性
IUPAC Name |
3-[1-[(2,5-dimethoxyphenyl)methyl]piperidin-2-yl]pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-22-17-8-9-19(23-2)16(12-17)14-21-11-4-3-7-18(21)15-6-5-10-20-13-15/h5-6,8-10,12-13,18H,3-4,7,11,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZHDHZJKEMNSCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CN2CCCCC2C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-[(2,5-Dimethoxyphenyl)methyl]piperidin-2-yl]pyridine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-methoxy-3-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5229046.png)
![N-({[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-ethoxybenzamide](/img/structure/B5229054.png)
![2-(2,6-difluorobenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B5229067.png)
![N-(2,4-difluorophenyl)-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B5229075.png)
![3-allyl-5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5229087.png)


![(2-{[2-(2-methoxyphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid](/img/structure/B5229110.png)
![3-ethyl-5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5229112.png)
![7-[1,3-benzodioxol-5-yl(2-pyridinylamino)methyl]-2-methyl-8-quinolinol](/img/structure/B5229114.png)
![3-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-3-pyridinylpropanamide](/img/structure/B5229122.png)

![4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5229144.png)
![6-(5-methyl-2-furyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5229156.png)